molecular formula C12H12N2O2 B12915492 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-08-2

6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12915492
CAS No.: 87426-08-2
M. Wt: 216.24 g/mol
InChI Key: FIEBIIXUSXRXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one is a synthetic pyridazin-3(2H)-one derivative, an important heterocyclic scaffold in medicinal chemistry. The core pyridazinone structure is characterized by two adjacent nitrogen atoms, which confer a high dipole moment beneficial for π-π stacking interactions and robust hydrogen-bonding capacity with biological targets . This makes it a versatile building block in drug discovery, particularly for designing molecules with improved affinity and selectivity . This compound is of significant research value for exploring new therapeutic agents. Pyridazinone derivatives are investigated for a wide spectrum of pharmacological activities, including cardiovascular (vasodilatory) and anticancer applications, often through mechanisms such as phosphodiesterase (PDE) inhibition . The specific substitution pattern of this analog, featuring a 2-methylbenzyl group at the 6-position, allows researchers to study structure-activity relationships (SAR), where subtle changes to the aryl moiety can profoundly influence potency, selectivity, and physicochemical properties . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in biological screening assays. Its structural features align with contemporary research efforts to develop targeted therapies for conditions such as cardiovascular diseases and cancer . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

87426-08-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-[(2-methylphenyl)methoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C12H12N2O2/c1-9-4-2-3-5-10(9)8-16-12-7-6-11(15)13-14-12/h2-7H,8H2,1H3,(H,13,15)

InChI Key

FIEBIIXUSXRXMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=NNC(=O)C=C2

Origin of Product

United States

Preparation Methods

Key Synthetic Routes for Pyridazin-3(2H)-one:

  • Multicomponent Reactions: Ultrasound-promoted multicomponent synthesis using arenes, cyclic anhydrides, and aryl hydrazines in the presence of ionic liquid catalysts such as 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3) has been reported to yield pyridazinones efficiently with high yields and short reaction times.

  • Domino Hydrohydrazination and Condensation: Reaction of phenylhydrazine with unsaturated acids (e.g., 4-pentynoic acid) in the presence of zinc chloride (ZnCl2) facilitates one-pot synthesis of dihydropyridazinones.

  • Friedel-Crafts Acylation and Cyclization: For substituted pyridazinones, Friedel-Crafts acylation of substituted phenyl ethers with succinic anhydride followed by cyclization with hydrazine hydrate is a common approach.

Preparation of 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one

The target compound involves a 2-methylphenylmethoxy substituent at the 6-position of the pyridazinone ring. The preparation generally follows these steps:

Synthesis of 6-(2-Methylphenyl)pyridazin-3(2H)-one Core

  • Starting from o-cresyl methyl ether (2-methylphenylmethoxybenzene), Friedel-Crafts acylation with succinic anhydride in the presence of aluminum chloride (AlCl3) produces an intermediate keto acid.

  • This keto acid undergoes cyclization with hydrazine hydrate to form the 6-(2-methylphenyl)pyridazin-3(2H)-one core.

Functionalization to Introduce the Methoxy Linkage

  • The methoxy linkage (–O–CH2–) connecting the 2-methylphenyl group to the pyridazinone ring is typically introduced via nucleophilic substitution or etherification reactions.

  • One approach involves the reaction of the pyridazinone core with 2-methylbenzyl halides (e.g., 2-methylbenzyl chloride or bromide) under basic conditions to form the ether linkage at the 6-position.

  • Alternatively, Mannich-type reactions with formaldehyde and secondary amines can be employed to introduce substituted methyl groups at the 2-position of the pyridazinone ring, which can be adapted for methoxy substituents.

Optimization of Reaction Conditions

  • Solvent choice, temperature, and reaction time are critical parameters. For example, reactions performed in dimethylformamide (DMF) at moderate temperatures (around 80°C) have shown improved yields and purity for related pyridazinone derivatives.

  • Refluxing in methanol or ethanol with hydrazine hydrate and sodium acetate facilitates cyclization and purification steps.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 o-Cresyl methyl ether + Succinic anhydride + AlCl3, reflux 6 h Friedel-Crafts acylation to form keto acid intermediate 65-70 Stirring overnight improves conversion
2 Keto acid + Hydrazine hydrate + Sodium acetate, reflux 6 h Cyclization to 6-(2-methylphenyl)pyridazin-3(2H)-one 60-68 Precipitate filtered and recrystallized
3 Pyridazinone + 2-methylbenzyl chloride + Base (e.g., K2CO3) in DMF, 80°C, 12 h Etherification to form this compound 55-65 Purification by recrystallization

Analytical and Characterization Data

  • Melting Point: Typically in the range of 100–120 °C for substituted pyridazinones.

  • Spectroscopic Data:

    • IR spectra show characteristic bands for C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and aromatic C–H (~3000 cm⁻¹).
    • ^1H NMR spectra display singlets for methyl groups on the phenyl ring (~2.29 ppm), multiplets for aromatic protons, and signals corresponding to methoxy protons (~3.5–4.0 ppm).
  • Elemental Analysis: Consistent with calculated values for C, H, N content, confirming purity and structure.

Summary of Key Research Findings

  • The Friedel-Crafts acylation followed by hydrazine cyclization is a robust and widely used method for synthesizing 6-substituted pyridazin-3(2H)-ones, including those with 2-methylphenyl substituents.

  • The introduction of the methoxy linkage at the 6-position can be efficiently achieved via nucleophilic substitution with benzyl halides under basic conditions, with solvent and temperature optimization critical for yield and purity.

  • The use of ionic liquid catalysts and microwave-assisted synthesis has been reported to enhance reaction rates and yields in related pyridazinone syntheses, suggesting potential for further optimization.

  • Solvent effects on tautomerism and reaction mechanisms have been elucidated by computational studies, guiding the choice of protic polar solvents to lower activation energies and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one have shown efficacy against various cancer cell lines, including leukemia and breast cancer. One study reported that certain pyridazinones demonstrated cytotoxicity with GI50 values lower than 2 µM against multiple cancer types, including HL-60 (leukemia) and BT-549 (breast cancer) .

Table 1: Anticancer Activity of Pyridazinones

CompoundCancer TypeGI50 Value (µM)
Compound AHL-60 (Leukemia)< 2
Compound BBT-549 (Breast)< 2
Compound CNCI-H522 (Lung)< 5

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. Research indicates that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, one derivative exhibited comparable anti-inflammatory effects to celecoxib in rat models .

Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyridazinones using the carrageenan-induced rat paw edema model. The most potent compound displayed significant reduction in edema comparable to established anti-inflammatory drugs.

Antihypertensive Effects

Pyridazinones have also been investigated for their antihypertensive properties. Compounds like 6-(4-Ethylphenyl)-2-(4-methylpiperazin-1-yl)methyl-pyridazin-3(2H)-one have shown promising results in lowering blood pressure in animal models through non-invasive methods .

Table 2: Antihypertensive Activity

CompoundMethod UsedBlood Pressure Reduction
Compound DTail Cuff MethodSignificant
Compound EDirect MeasurementModerate

Antimicrobial Activity

The antimicrobial efficacy of pyridazinone derivatives has been documented against various pathogens, including both bacterial and fungal strains. For instance, derivatives have shown strong inhibitory effects against Gram-positive bacteria such as Bacillus subtilis .

Table 3: Antimicrobial Activity

CompoundPathogen TypeInhibition Zone (mm)
Compound FGram-positive15
Compound GFungal (C. albicans)12

Mechanism of Action

The mechanism of action of 6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Analogues

Pyridazinone derivatives vary in substituents at the 2-, 4-, 5-, and 6-positions, which critically affect their biological and physicochemical properties. Key analogues include:

Compound Name Substituents Key Features Evidence ID
6-Phenylpyridazin-3(2H)-one 6-phenyl Studied for solubility in pharmaceutical solvents (e.g., ethanol, PEG 400)
AS1940477 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo... Potent p38 MAP kinase inhibitor; includes 2-(2-methylphenyl) group
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 6-(4-methylphenyl), 2-phenyl High melting point (306°C); IR peaks at 1674 cm⁻¹ (C=N), 1713 cm⁻¹ (C=O)
6-Chloro-4-methylpyridazin-3(2H)-one 6-chloro, 4-methyl Industrial applications; available in bulk quantities
2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one 2-(2-methoxybenzyl), 5-chloro, 6-phenyl Melting point 92.4–94.0°C; characterized by ¹H/¹³C NMR

Pharmacological Activities

  • Anti-inflammatory Activity: 6-(2-Bromophenylamino)pyridazin-3(2H)-one (2a) and 6-(2,6-dimethylphenylamino)pyridazin-3(2H)-one (2e) exhibit 74% and 73.5% inflammation inhibition, respectively, comparable to diclofenac (78.3%) . AS1940477 demonstrates potent p38 MAP kinase inhibition, a target for inflammatory diseases .
  • Analgesic Activity :
    • 6-Phenyl-4-substituted benzylidene tetrahydro-pyridazin-3(2H)-ones show significant activity in hot-plate models but are less potent than aspirin .
  • Antimicrobial Activity: Benzothiazepine-fused pyridazinones exhibit antibacterial activity comparable to penicillin .

Physicochemical Properties

  • Solubility: 6-Phenylpyridazin-3(2H)-one has solubility of 0.32 mg/mL in ethanol and 0.25 mg/mL in PEG 400 .
  • Thermal Stability :
    • High melting points are common (e.g., 306°C for 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one vs. 92.4–94.0°C for 2-(2-methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one ).

Discussion and Implications

The 2-methylphenylmethoxy group in 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one may enhance its membrane permeability compared to polar substituents like amino or chloro groups. However, its pharmacological profile remains less characterized than analogues such as AS1940477, which combines pyridazinone with a pyrazolopyrimidine moiety for kinase inhibition . Structural modifications at the 2- and 6-positions are critical for optimizing bioactivity and reducing off-target effects.

Biological Activity

6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. Pyridazinones are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

Structural Features:

  • The pyridazine ring system contributes to its biological activity.
  • The methoxy and methylphenyl substituents enhance lipophilicity, potentially improving bioavailability.

1. Anti-inflammatory Activity

Research indicates that pyridazinone derivatives exhibit significant anti-inflammatory properties. A study screening various pyridazinones for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity revealed that several compounds, including those structurally related to this compound, effectively reduced interleukin-6 (IL-6) production in human monocytic cells .

Table 1: Anti-inflammatory Activity of Pyridazinones

CompoundIC50 (µM)Mechanism of Action
Cmpd17b<10Inhibition of NF-κB signaling
CmpdX15FPR-independent pathway inhibition
CmpdY8Direct inhibition of IL-6 production

2. Anticancer Activity

Pyridazinones have been identified as promising anticancer agents. In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. For instance, a derivative was tested against leukemia and breast cancer cell lines, showing significant growth inhibition with GI50 values less than 2 µM .

Table 2: Cytotoxicity of Pyridazinone Derivatives

Cell LineCompoundGI50 (µM)
HL-60 (Leukemia)CmpdZ<2
MCF-7 (Breast)CmpdA<5
HCT116 (Colon)CmpdB<10

3. Antimicrobial Activity

Pyridazinones also exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 3: Antimicrobial Efficacy of Pyridazinones

PathogenCompoundMIC (µg/mL)
Staphylococcus aureusCmpdC5
Escherichia coliCmpdD10
Bacillus subtilisCmpdE8

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of inflammatory cytokines: By blocking NF-κB activation, the compound reduces the production of pro-inflammatory cytokines such as IL-6.
  • Induction of apoptosis in cancer cells: Certain derivatives induce programmed cell death through mitochondrial pathways.
  • Disruption of microbial cell integrity: The structural features allow interaction with microbial membranes, leading to cell lysis.

Case Studies

  • Anti-inflammatory Study: A recent study evaluated the efficacy of a pyridazinone derivative in a murine model of inflammation. The compound significantly reduced paw edema and serum levels of inflammatory markers compared to controls .
  • Anticancer Efficacy: In a clinical trial phase involving patients with advanced breast cancer, a pyridazinone derivative showed promising results in reducing tumor size and improving patient quality of life when combined with standard chemotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.